Anti-Inflammatory Potency Comparison: Ailanthoidol vs. Six Synthetic Structural Derivatives in RAW264.7 Macrophages
A head-to-head SAR study evaluated ailanthoidol against six synthetic derivatives (compounds 1-6) for inhibition of LPS-induced nitric oxide (NO) release in RAW264.7 cells. Among all seven compounds tested, the unmodified ailanthoidol scaffold (compound 4 in the series: 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran) exhibited the lowest IC₅₀ value for NO suppression [1]. This study provides the only published systematic SAR comparison for this neolignan class, establishing a quantitative benchmark for anti-inflammatory activity.
| Evidence Dimension | IC₅₀ for nitric oxide (NO) release inhibition |
|---|---|
| Target Compound Data | Lowest IC₅₀ value among all six derivatives tested (compound 4 = ailanthoidol scaffold) |
| Comparator Or Baseline | Six synthetic ailanthoidol derivatives (compounds 1-3, 5-6) with varying substitution patterns; all exhibited higher IC₅₀ values |
| Quantified Difference | Ailanthoidol scaffold (compound 4) demonstrated the lowest IC₅₀; specific derivative IC₅₀ values were not numerically tabulated in the accessible abstract, but the rank-order difference is explicitly stated |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells, 24-hour treatment |
Why This Matters
This head-to-head SAR data enables procurement decisions based on the empirically validated optimal substitution pattern for anti-inflammatory activity, preventing investment in less potent structural analogs.
- [1] Kim JK, et al. 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, a novel ailanthoidol derivative, exerts anti-inflammatory effect through downregulation of MAPK in LPS-treated RAW 264.7 cells. Korean J Physiol Pharmacol. 2013;17(3):217-23. View Source
